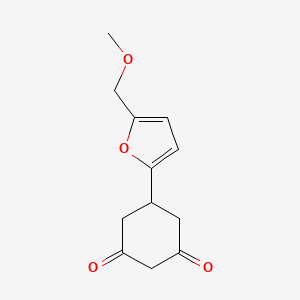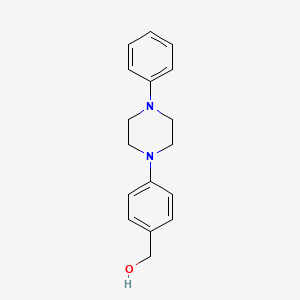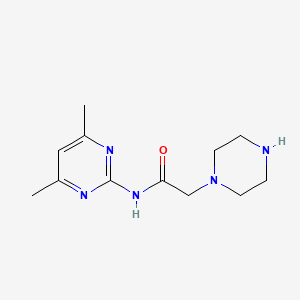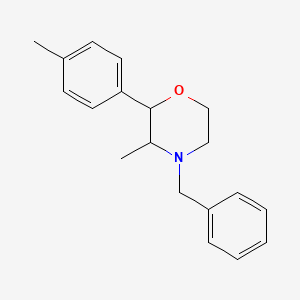
1,2-Benzisothiazole-6-carboxylic acid, 2,3-dihydro-2-(1-methylpropyl)-3-oxo-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzisothiazole-6-carboxylic acid, 2,3-dihydro-2-(1-methylpropyl)-3-oxo-, 1,1-dioxide is a complex organic compound that belongs to the class of benzisothiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazole-6-carboxylic acid, 2,3-dihydro-2-(1-methylpropyl)-3-oxo-, 1,1-dioxide typically involves multi-step organic reactions. Common starting materials include benzisothiazole derivatives and various carboxylic acids. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzisothiazole-6-carboxylic acid, 2,3-dihydro-2-(1-methylpropyl)-3-oxo-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,2-Benzisothiazole-6-carboxylic acid, 2,3-dihydro-2-(1-methylpropyl)-3-oxo-, 1,1-dioxide has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Benzisothiazole-6-carboxylic acid, 2,3-dihydro-2-(1-methylpropyl)-3-oxo-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzisothiazole-3-carboxylic acid: A related compound with similar structural features.
2,3-Dihydro-1,2-benzisothiazole-1,1-dioxide: Another benzisothiazole derivative with different substituents.
Uniqueness
1,2-Benzisothiazole-6-carboxylic acid, 2,3-dihydro-2-(1-methylpropyl)-3-oxo-, 1,1-dioxide is unique due to its specific substituents and functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
1082558-22-2 |
|---|---|
Fórmula molecular |
C12H13NO5S |
Peso molecular |
283.30 g/mol |
Nombre IUPAC |
2-butan-2-yl-1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C12H13NO5S/c1-3-7(2)13-11(14)9-5-4-8(12(15)16)6-10(9)19(13,17)18/h4-7H,3H2,1-2H3,(H,15,16) |
Clave InChI |
CPCPDUGWSBHZNI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N1C(=O)C2=C(S1(=O)=O)C=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-chloro-1-[3-(4-methoxyphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12110808.png)

![Methyl 1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B12110829.png)

![4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12110843.png)

![2-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}ethan-1-amine](/img/structure/B12110856.png)





